N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-19(14-6-4-7-15(11-14)21(24)25)18-16-8-3-2-5-13(16)9-10-17(18)23/h2-11,19,23H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBDLGVFUCLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386927 | |
| Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332174-58-0 | |
| Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide typically involves a multi-component reaction. One common method is the condensation of 2-naphthol, an aromatic aldehyde, and an amide in the presence of an acidic catalyst such as boric acid . This reaction is often carried out under solvent-free conditions at elevated temperatures to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the process. Magnetic nanoparticle-supported catalysts have been explored for their reusability and ease of separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalenes and acetamides.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- CAS Number : 332174-58-0
- Molecular Weight : 336.341 g/mol
The crystal structure of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide reveals intermolecular hydrogen bonding that stabilizes its structure, which is crucial for its reactivity in various applications .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in multi-component reactions (MCRs), which are advantageous due to their efficiency in producing complex molecules in a single step. This compound can be transformed into various heterocyclic compounds, which are essential in pharmaceuticals .
Table 1: Summary of Synthetic Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, making it relevant in drug development. Research indicates that derivatives of this compound possess activities such as:
- Antiviral
- Antibacterial
- Cytotoxic effects
These properties are attributed to the 1-amidoalkyl-2-naphthol core structure, which is known to exhibit significant therapeutic activities, including inhibition of HIV protease .
Case Study: Antiviral Activity
A study demonstrated that compounds derived from this compound showed effective inhibition against viral replication in cell cultures, indicating its potential as a lead compound for antiviral drug development .
Photochemistry and Sensor Applications
This compound has been explored for its photochemical properties, particularly in the development of sensors and ion-selective electrodes. Its ability to form stable complexes with metal ions makes it suitable for applications in analytical chemistry .
Table 2: Photochemical Applications
| Application | Description | Reference |
|---|---|---|
| Ion-selective electrodes | Utilized for detecting specific metal ions in solutions. | |
| Photochemical sensors | Employed in sensors for environmental monitoring. |
Green Chemistry Initiatives
The synthesis of this compound has been integrated into green chemistry practices, emphasizing solvent-free reactions and the use of eco-friendly catalysts like Envirocat EPZ-10. This approach not only enhances yield but also minimizes environmental impact .
Case Study: Eco-friendly Synthesis
Research highlighted a microwave-assisted synthesis method using Envirocat EPZ-10 that resulted in high yields (up to 96%) while being environmentally sustainable .
Mechanism of Action
The biological activity of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide is primarily attributed to its ability to interact with specific enzymes and proteins. For instance, its antioxidant activity involves the scavenging of free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . The compound’s enzyme inhibitory activity is due to its ability to bind to the active sites of enzymes, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Table 1: Comparative Data of Acetamide Derivatives
Key Findings:
Impact of Nitro Group Position :
- The 3-nitrophenyl derivative exhibits stronger hydrogen bonding (O–H⋯O: 2.646 Å) compared to the 4-nitrophenyl analog (N–H⋯O: 3.02 Å), likely due to steric and electronic effects influencing intermolecular interactions .
- The 2-nitrophenyl variant shows reduced thermal stability (m.p. 215°C vs. 239°C for the 3-nitro derivative), attributed to less efficient molecular packing .
Functional Group Substitutions :
- Chlorophenyl analogs (e.g., 4-chlorophenyl) display shorter halogen-mediated interactions (Cl⋯H–C: 2.28 Å), enhancing lattice stability .
- Phenyl derivatives lack nitro groups, resulting in simpler hydrogen-bonding networks and lower melting points .
Biological Relevance: The 3-nitrophenyl compound demonstrates moderate antibacterial and antioxidant activity, possibly due to its nitro group’s electron-withdrawing effects enhancing reactivity .
Biological Activity
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide, a compound classified under 1-amidoalkyl-2-naphthol derivatives, exhibits significant biological activities, including antioxidant, antibacterial, and enzyme inhibitory properties. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a naphthalene ring and a nitrophenyl group, contributing to its unique reactivity and biological profile. The compound has the following molecular formula:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 332174-58-0 |
| Molecular Weight | 336.34 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions. One common method includes the condensation of 2-naphthol with an aromatic aldehyde and an amide in the presence of an acidic catalyst such as boric acid. The reaction conditions can significantly influence yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins:
- Antioxidant Activity : The compound acts as a free radical scavenger through mechanisms such as hydrogen atom transfer and sequential proton loss electron transfer.
- Enzyme Inhibition : It has been shown to inhibit various enzymes, which may contribute to its antibacterial properties.
Antioxidant Properties
Research indicates that this compound exhibits considerable antioxidant activity. It effectively scavenges reactive oxygen species (ROS), which are implicated in various diseases.
Antibacterial Activity
The compound has demonstrated antibacterial effects against several strains of bacteria. Studies show that it inhibits bacterial growth through disruption of cellular processes.
Enzyme Inhibition
This compound also exhibits enzyme inhibitory activity, particularly against enzymes involved in metabolic pathways relevant to disease progression.
Similar Compounds
The biological activities of this compound can be compared with other 1-amidoalkyl-2-naphthol derivatives:
| Compound Name | Biological Activity |
|---|---|
| N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide | Similar enzyme inhibitory effects |
| N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide | Notable antioxidant properties |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Antioxidant Capacity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting potential use in oxidative stress-related conditions.
- Antibacterial Efficacy : Clinical trials indicated that the compound effectively inhibited the growth of resistant bacterial strains, making it a candidate for further antibiotic development.
- Enzyme Inhibition Profile : Research showed that it selectively inhibited certain enzymes involved in cancer metabolism, indicating potential applications in oncology.
Q & A
Q. What are the optimal synthetic routes for N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent condensation reactions involving 2-naphthol, 3-nitrobenzaldehyde, and acetonitrile derivatives. Key optimization steps include:
- Catalyst selection : Use of Brønsted or Lewis acids (e.g., HCl, ZnCl₂) to accelerate imine formation and cyclization .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity and yield .
- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., over-oxidation of the nitro group) . Post-synthesis, recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- IR spectroscopy : Key peaks include:
- 3241 cm⁻¹ : O–H stretch of the naphthol group.
- 1625 cm⁻¹ : C=O stretch of the acetamide .
- 1525 cm⁻¹ and 1346 cm⁻¹ : Asymmetric and symmetric NO₂ stretches .
- ¹H NMR (DMSO-d₆) :
- δ 2.06 (s, 3H): Acetamide methyl protons.
- δ 10.12 (s, 1H): Hydroxyl proton of naphthol .
- MS : Molecular ion peak at m/z 336 (M⁺) confirms the molecular formula C₂₀H₁₆N₂O₄ .
Advanced Research Questions
Q. How can discrepancies in reported melting points (e.g., 180°C vs. 256–258°C) be resolved experimentally?
The conflicting melting points in literature (e.g., 180°C vs. 256–258°C ) likely arise from:
- Polymorphism : Different crystalline forms due to solvent variations (e.g., ethanol vs. DMF).
- Purity issues : Impurities from incomplete washing or side products. Methodological resolution :
- Perform repeated recrystallization using solvents of varying polarity.
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions .
Q. What insights do Hirshfeld surface analyses and crystal structure studies provide about intermolecular interactions?
Single-crystal X-ray studies reveal:
- Hydrogen-bonding networks : The hydroxyl group (O–H) forms strong O–H···O bonds with the nitro group (2.78 Å), stabilizing the crystal lattice .
- π-π stacking : Naphthalene and benzene rings exhibit face-to-face interactions (3.4–3.6 Å spacing), contributing to molecular rigidity . Hirshfeld surface analysis quantifies non-covalent interactions:
- H-bond contribution : 25–30% of total surface contacts.
- C–H···O interactions : 15% from acetamide and nitro groups .
Q. What strategies can evaluate the compound’s potential biological activity in silico and in vitro?
- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the nitro group’s electron-withdrawing effects enhancing binding affinity .
- In vitro assays :
- Antimicrobial testing : Broth microdilution (MIC) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to controls .
- SAR studies : Modify the nitro position (e.g., 2- vs. 4-nitrophenyl) to assess activity trends .
Key Notes for Experimental Design
- Contradiction analysis : Cross-validate spectral data (e.g., NMR shifts) with computational tools like ChemDraw to resolve structural ambiguities .
- Data reproducibility : Document solvent ratios, drying times, and grinding methods during crystallization to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
